1-(2-Piperidin-4-ylethyl)azepane

Catalog No.
S677971
CAS No.
96901-05-2
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Piperidin-4-ylethyl)azepane

CAS Number

96901-05-2

Product Name

1-(2-Piperidin-4-ylethyl)azepane

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2

InChI Key

YCJUPXPSGLFKEE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC2CCNCC2

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2

Synthesis and Availability

Potential Applications

Despite limited research on its specific applications, the structural features of 1-(2-Piperidin-4-ylethyl)azepane suggest potential in certain areas of scientific research:

  • Modulation of Ion Channels: The presence of the nitrogen atoms in the molecule suggests a potential role in modulating ion channels, which are essential for various cellular processes. However, further research is needed to confirm this and explore its specific effects [].
  • Drug Discovery: The azepane and piperidine rings present in the molecule are common structural motifs found in various bioactive compounds. This similarity could be explored in drug discovery efforts, potentially leading to the development of novel therapeutic agents [].

1-(2-Piperidin-4-ylethyl)azepane is a bicyclic compound featuring a seven-membered azepane ring and a piperidine moiety. Its molecular formula is C₁₃H₂₆N₂, and it has a molecular weight of approximately 210.365 g/mol . The structure consists of an azepane ring connected to a piperidine group via a two-carbon ethyl linker, which contributes to its unique chemical properties and potential biological activities.

Involving 1-(2-Piperidin-4-ylethyl)azepane are not extensively documented, it can be inferred that the compound may participate in typical reactions associated with azepanes and piperidines, such as nucleophilic substitutions, cyclizations, and functional group transformations. The presence of nitrogen atoms in both rings suggests potential for hydrogen bonding and coordination chemistry.

1-(2-Piperidin-4-ylethyl)azepane exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their effects on various neurological conditions due to their ability to interact with neurotransmitter systems. For instance, piperidine derivatives are known to modulate dopamine and serotonin receptors, which may indicate similar potential for 1-(2-Piperidin-4-ylethyl)azepane .

Synthesis of 1-(2-Piperidin-4-ylethyl)azepane can be achieved through several methods:

  • Cyclization Reactions: Utilizing piperidine derivatives as starting materials, cyclization can occur under acidic or basic conditions.
  • Functionalization of Azepanes: Existing azepane structures can be functionalized with piperidine via alkylation or reductive amination techniques.
  • Copper-Catalyzed Reactions: Recent advances suggest that copper(I) catalysis can facilitate the formation of azepine derivatives from allenyne and amines, which could be adapted for synthesizing related compounds .

The compound has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting neurological disorders.
  • Chemical Biology: Investigating interactions with biological macromolecules.
  • Material Science: Potential use in designing polymers or materials with specific mechanical properties due to its structural characteristics.

Similar Compounds: Comparison

Several compounds share structural features with 1-(2-Piperidin-4-ylethyl)azepane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PiperidineSix-membered ring with one nitrogen atomVersatile building block in organic synthesis
AzepaneSeven-membered ring containing one nitrogenUsed in drug design for central nervous system
1-(Piperidin-4-yl)butan-1-oneSimilar piperidine linkage but different side chainExplored for anti-inflammatory properties
2-Azabicyclo[3.3.0]octaneBicyclic structure with two nitrogen atomsKnown for its unique binding properties

The uniqueness of 1-(2-Piperidin-4-ylethyl)azepane lies in its specific combination of a seven-membered ring and a four-membered nitrogen-containing ring, which may offer distinct pharmacological properties compared to the other listed compounds.

Acid-Base Characteristics

pKa Values and Protonation States

1-(2-Piperidin-4-ylethyl)azepane contains two basic nitrogen centers that exhibit characteristic secondary amine basicity. Based on experimental data from related piperazine and piperidine compounds, the compound demonstrates predictable acid-base behavior [1] [2] [3].

Table 1: Estimated pKa Values and Protonation States

Nitrogen CenterEstimated pKaProtonation State at pH 7.4Conjugate Acid FormReference Basis
Piperidine N10.5-11.0Protonated (~99%)PiperidiniumSimilar to simple piperidine (pKa ~11)
Azepane N10.8-11.2Protonated (~99%)AzepaniumSimilar to simple azepane (pKa ~11.2)

The piperidine nitrogen is expected to have a pKa between 10.5-11.0, consistent with literature values for simple piperidine derivatives [4] [3]. The azepane nitrogen likely exhibits slightly higher basicity (pKa 10.8-11.2) due to reduced ring strain in the seven-membered ring compared to six-membered piperidine [5] [6].

Research on related bicyclic compounds indicates that the two nitrogen atoms can exhibit different protonation sequences depending on their electronic environment. Studies on similar piperidine-containing compounds show that steric and electronic factors influence the relative basicity of multiple amine centers [2] [3].

pH-Dependent Behavior

The compound exhibits strong pH-dependent behavior characteristic of dibasic amines [7] [8]. At physiological pH (7.4), both nitrogen centers are predominantly protonated, resulting in a dicationic species. This protonation pattern significantly influences the compound's solubility, partition behavior, and potential biological interactions [9].

pH-Dependent Speciation:

  • pH < 8: Both nitrogens protonated (>95%)
  • pH 8-10: Gradual deprotonation begins
  • pH 10-12: Monoprotonated species predominates
  • pH > 12: Neutral species becomes significant

The Henderson-Hasselbalch equation governs the equilibrium between protonated and neutral forms, with the compound remaining largely ionic under most aqueous conditions encountered in biological or pharmaceutical applications [10] [11].

Solubility Parameters

Solubility in Various Solvents

Table 2: Estimated Solubility Parameters

Solvent TypeEstimated SolubilityRationale
Water (pH 7.4)High (as salt)Protonated form highly water-soluble
MethanolHighH-bonding with alcohol groups
EthanolHighH-bonding with alcohol groups
AcetonitrileModerateLimited H-bonding capability
ChloroformHighLipophilic interactions dominant
n-OctanolVery HighLipophilic partitioning favorable

The compound demonstrates high aqueous solubility in its protonated form due to favorable ionic interactions with water molecules . The dihydrochloride salt form shows enhanced water solubility compared to the free base, making it suitable for pharmaceutical formulations requiring aqueous administration [13].

In organic solvents, solubility depends on the compound's ionization state and the solvent's ability to stabilize ionic or neutral forms. Polar protic solvents like alcohols provide excellent solvation through hydrogen bonding with both protonated and neutral amine groups [14].

Partition Coefficients

Table 3: Partition Coefficient Data

ParameterEstimated ValueNotes
Log P (neutral form)2.5-3.0Based on bicyclic amine structure
Log D₇.₄ (pH 7.4)-0.5 to 0.0Accounts for ionization at physiological pH
Estimated Log Kow2.7 ± 0.3Similar to related piperidine-azepane compounds
Lipophilicity ClassModerateBetween hydrophilic and lipophilic ranges

The octanol-water partition coefficient reflects the compound's moderate lipophilicity in neutral form. However, at physiological pH, the log D value becomes significantly lower due to ionization, indicating predominantly aqueous partitioning under biological conditions [9] [15].

Studies on related azepane derivatives suggest partition coefficients in the range of 2-3 for neutral forms, with significant pH dependence due to the basic nature of the nitrogen centers [16] [17]. The compound's bicyclic structure contributes to its overall lipophilicity while maintaining sufficient polarity for biological activity .

Stability Characteristics

Thermal Stability

Table 4: Thermal Stability Parameters

Temperature RangeStability AssessmentKey Considerations
Room temperature (20-25°C)ExcellentNo significant degradation
50-100°CGoodGradual degradation possible
100-200°CModerateAccelerated decomposition
>200°CPoorRapid thermal breakdown

The compound demonstrates reasonable thermal stability typical of aliphatic secondary amines. Thermal decomposition likely proceeds through carbon-nitrogen bond cleavage and cyclization reactions common to bicyclic amine systems [19] [20]. Extended heating above 150°C should be avoided to prevent degradation.

Research on similar azepane-containing compounds indicates that thermal stability can be enhanced through appropriate formulation and storage conditions. The presence of two amine rings may provide some additional stability compared to simpler monocyclic analogs [21].

Photochemical Stability

The compound exhibits moderate photochemical stability under normal laboratory conditions. The amine nitrogen atoms can absorb ultraviolet radiation, potentially leading to photooxidation or other photodegradation processes [22].

Key photostability considerations:

  • UV absorption: Amine groups absorb in the 250-300 nm range
  • Photooxidation susceptibility: Nitrogen lone pairs vulnerable to singlet oxygen
  • Protection strategies: Dark storage, amber containers, UV filters

Studies on related piperidine derivatives suggest that photodegradation rates increase significantly under direct sunlight or intense UV exposure [23]. Appropriate light protection measures are recommended for long-term storage.

Oxidative and Reductive Stability

Table 5: Oxidative and Reductive Stability

Stability TypeAssessmentKey FactorsProtective Measures
Oxidative StabilitySusceptibleNitrogen lone pairs vulnerableAntioxidants, inert atmosphere
Reductive StabilityGenerally stableNo easily reducible groupsStandard storage adequate

The compound shows typical amine susceptibility to oxidative degradation. The electron-rich nitrogen centers can undergo oxidation to form N-oxides or other oxidized species under harsh conditions [22]. Common oxidizing agents like hydrogen peroxide, permanganate, or atmospheric oxygen under catalytic conditions may cause degradation.

Reductive stability is generally excellent, as the compound lacks easily reducible functional groups. Standard storage conditions under nitrogen or argon atmosphere can effectively prevent oxidative degradation while maintaining chemical integrity [19].

XLogP3

2.1

Wikipedia

1-(2-piperidin-4-ylethyl)azepane

Dates

Last modified: 08-15-2023

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